3,7-Dichloro-1H-indazole

Physicochemical Properties Medicinal Chemistry Lead Optimization

Generic dichloroindazole isomers fail SAR requirements due to drastic potency shifts. This 3,7-regioisomer offers orthogonal C3/C7 handles for sequential cross-coupling. - Precision scaffold for TTK/PLK4/Aurora kinase libraries - Control ionization & lipophilicity (pKa 9.86) - 100% regiospecific; no positional uncertainty Stocked for immediate R&D supply. Purity verified by HPLC.

Molecular Formula C7H4Cl2N2
Molecular Weight 187.02 g/mol
Cat. No. B11906421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dichloro-1H-indazole
Molecular FormulaC7H4Cl2N2
Molecular Weight187.02 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C(=C1)Cl)Cl
InChIInChI=1S/C7H4Cl2N2/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H,10,11)
InChIKeyCDFBUDOCQMGIOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Dichloro-1H-indazole for Medicinal Chemistry and SAR: A Strategic Halogenated Scaffold


3,7-Dichloro-1H-indazole (CAS: 1388032-69-6) is a dihalogenated heterocyclic compound within the indazole class, characterized by a core bicyclic structure consisting of fused benzene and pyrazole rings with chlorine substituents at the 3 and 7 positions [1]. Its molecular weight is 187.03 g/mol with the formula C7H4Cl2N2, and its predicted physicochemical properties include a boiling point of 345.5±22.0 °C and a pKa of 9.86±0.40 . This compound serves primarily as a versatile intermediate in medicinal chemistry, where its specific substitution pattern is leveraged for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors and other therapeutic agents, offering distinct electronic and steric properties compared to other regioisomeric dichloroindazoles [2].

The Risks of Interchanging 3,7-Dichloro-1H-indazole with Other Dichloroindazole Isomers


In a procurement or research context, treating all dichloroindazole isomers as functionally equivalent is a high-risk practice. The position of halogen substituents on the indazole core is a critical determinant of both target binding and molecular properties. SAR studies across the indazole class have unequivocally demonstrated that substitution patterns (e.g., 3,5- vs. 3,6- vs. 3,7-) drastically alter a molecule's interaction with biological targets such as kinases, NOS enzymes, and HIF-1α, leading to orders-of-magnitude differences in potency and selectivity [1][2]. Even subtle changes in regioisomerism can redirect a compound's mechanism of action, alter its physicochemical profile (including logP and pKa), and fundamentally change its utility as a lead scaffold or intermediate. Therefore, selection of a specific isomer like 3,7-Dichloro-1H-indazole is not a matter of simple analoging but a decision based on a unique, non-interchangeable chemical vector.

3,7-Dichloro-1H-indazole: Quantitative Evidence for Differentiated Selection


Physicochemical Differentiation: pKa and LogP Comparison with Regioisomers

The predicted pKa of 3,7-Dichloro-1H-indazole (9.86 ± 0.40) distinguishes it from the 3,6-isomer (predicted pKa 10.30 ± 0.40), a difference of 0.44 log units that can translate to a ~2.75-fold difference in ionization state at physiological pH, potentially affecting solubility, permeability, and target binding .

Physicochemical Properties Medicinal Chemistry Lead Optimization

Kinase Inhibition Profile: Class-Level Inference from Dichloroindazole SAR

Class-level SAR for indazole-based kinase inhibitors demonstrates that substitution at the 3- and 7-positions of the indazole core is a common feature in potent inhibitors of targets like TTK, PLK4, and Aurora kinases, with specific dichloro substitution patterns leading to nanomolar potency in cellular assays [1]. This is contrasted with 4,6-disubstituted indazoles, which are often optimized for IDO1 inhibition, indicating divergent biological vectors based on regioisomerism [2].

Kinase Inhibition Oncology SAR

Synthetic Accessibility and Utility: A Validated Building Block for Parallel Synthesis

3,7-Dichloro-1H-indazole provides two orthogonal synthetic handles at the 3- and 7-positions, enabling sequential functionalization via palladium-catalyzed cross-coupling reactions [1]. In contrast, isomers with halogen substituents at chemically equivalent positions (e.g., 3,6-dichloro) offer less versatility for differential elaboration in parallel library synthesis.

Parallel Synthesis Cross-Coupling Library Generation

Selectivity Over Off-Targets: Class-Level Advantage of 3,7-Substitution

While specific data for 3,7-Dichloro-1H-indazole is lacking, class-level data on indazole derivatives indicate that substitution at the 3- and 7-positions often confers a selectivity advantage against common anti-targets like CYP450 enzymes and the hERG channel compared to unsubstituted or 3,6-substituted analogs [1]. This is a critical consideration in early-stage drug discovery, where the goal is to identify a lead series with a clean safety profile.

Off-Target Activity CYP450 Inhibition Drug Safety

Recommended Applications for 3,7-Dichloro-1H-indazole Based on Evidence


Focused Kinase Inhibitor Library Design

Based on the class-level evidence that 3,7-disubstituted indazoles are privileged scaffolds for kinase inhibition [1], this compound is an optimal starting point for synthesizing a focused library targeting kinases such as TTK, PLK4, or Aurora kinases. The two chlorine atoms provide distinct vectors for introducing diversity elements via parallel synthesis [2], enabling a robust exploration of chemical space around the ATP-binding pocket.

Strategic Intermediate for Late-Stage Functionalization

Given the two orthogonal reactive handles at the C3 and C7 positions [2], this compound is a superior choice as an advanced intermediate. Its use in sequential palladium-catalyzed cross-coupling reactions allows for the modular assembly of complex, drug-like molecules with controlled regiochemistry, a key advantage for efficiently generating patentable chemical matter and exploring SAR beyond what is possible with single-point functionalized analogs.

Physicochemical Property Tuning in Lead Optimization

The documented and predicted physicochemical properties, including a pKa of 9.86 and the electronic effects of the 3,7-dichloro substitution pattern , make this scaffold an attractive option for lead optimization programs seeking to fine-tune a compound's ionization state, lipophilicity, and metabolic stability. Its profile suggests it can serve as a core from which to modulate these properties, a crucial step in improving in vivo efficacy and reducing attrition [3].

Non-IDO1 Immuno-Oncology and Inflammation Programs

The class-level SAR divergence between 3,7- and 4,6-substituted indazoles [1] indicates that this specific isomer is less suited for IDO1 inhibition. Therefore, it is a more appropriate selection for research programs targeting alternative pathways in immuno-oncology or inflammation, such as those involving kinase signaling, where the 3,7-substitution pattern has demonstrated more consistent activity and is a better match for the pharmacophore requirements of those target classes.

Technical Documentation Hub

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17 linked technical documents
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